2-Amino-2-methylpropanamide
Overview
Description
2-Amino-2-methylpropanamide is a compound with the molecular formula C4H10N2O . It is also known by other names such as 2-methylalaninamide and Propanamide, 2-amino-2-methyl- .
Molecular Structure Analysis
The molecular structure of 2-Amino-2-methylpropanamide consists of 4 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is1S/C4H10N2O/c1-4(2,6)3(5)7/h6H2,1-2H3,(H2,5,7)
. Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-2-methylpropanamide is 102.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .Scientific Research Applications
- Scientific Field : Environmental Science / Chemical Engineering
- Summary of the Application : 2-Amino-2-methyl-1-propanol (AMP) is often used as a moderator to enhance the CO2 capture capacity of absorbents due to its unique spatial site resistance structure . Few studies have been conducted on the enhancement of AMP aqueous solutions by nanoparticles for CO2 capture .
- Methods of Application or Experimental Procedures : Different nanofluids were formulated using a two-step method, and a bubbling reactor and an oil bath were used as the experimental setup for absorption/desorption . Through comparative experiments, it was found that the type of nanoparticles, the solid content, and different parameters have great influences on the CO2 absorption load and desorption rate .
- Results or Outcomes : The experimental results show that the addition of TiO2 nanoparticles to the AMP base solution can accelerate the absorption–desorption mass transfer rate of CO2 . There exists an optimal solid content of 1 g L−1 . After multiple absorption desorption experiments, good cycling performance can still be achieved .
Safety And Hazards
The compound is classified as dangerous with a signal word of “Danger”. It has a hazard statement of H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
properties
IUPAC Name |
2-amino-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-4(2,6)3(5)7/h6H2,1-2H3,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOBGZDFMKCKGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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